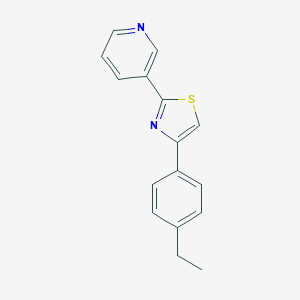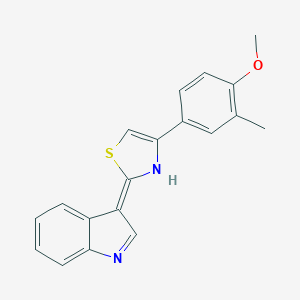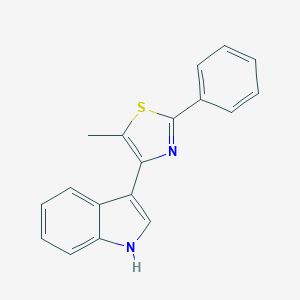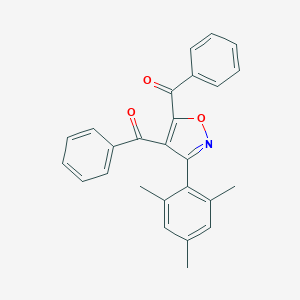
(5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone, also known as BMIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of isoxazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of fatty acid metabolism. (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has a structural similarity to long-chain fatty acids, and it can compete with them for uptake into cells. Once inside the cell, (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone can inhibit the activity of enzymes involved in fatty acid oxidation, leading to an accumulation of fatty acids and subsequent cell death.
Biochemical and Physiological Effects
(5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects. In nuclear medicine, (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has been used for the diagnosis of myocardial ischemia and infarction. (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone can be used to assess myocardial metabolism and perfusion, and it has been shown to be more sensitive and specific than other imaging modalities such as thallium-201.
In cancer research, (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone is its high affinity for the myocardium, making it an ideal radiopharmaceutical for myocardial imaging. Furthermore, (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has been shown to have potential anti-cancer properties, making it a promising candidate for the development of novel anti-cancer drugs.
However, there are also limitations to the use of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone in lab experiments. The synthesis of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone can be challenging, and the yield of the reaction is typically around 50%. Furthermore, the mechanism of action of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research and development of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone. One potential direction is the development of novel anti-cancer drugs based on the structure of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone. Further research is needed to understand the mechanism of action of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone and to identify potential targets for anti-cancer therapy.
Another potential direction is the use of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone in the diagnosis and treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone can cross the blood-brain barrier and accumulate in the brain, making it a potential radiopharmaceutical for brain imaging and therapy.
Conclusion
In conclusion, (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has been extensively studied for its potential applications in the diagnosis and treatment of various diseases, and it has been shown to have potential anti-cancer properties. Further research is needed to understand the mechanism of action of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone and to identify potential targets for anti-cancer therapy.
Métodos De Síntesis
The synthesis of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone involves the reaction between 3-mesitylisoxazole-5-carboxylic acid and benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone synthesis is typically around 50%, and the purity of the product can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
(5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. One of the most significant applications of (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone is in the field of nuclear medicine, where it is used as a radiopharmaceutical for myocardial imaging. (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has a high affinity for the myocardium, and it can be labeled with a radioactive isotope such as iodine-123 or technetium-99m for imaging purposes.
In addition to its use in nuclear medicine, (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has also been investigated for its potential anti-cancer properties. Studies have shown that (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, (5-Benzoyl-3-mesitylisoxazol-4-yl)(phenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel anti-cancer drugs.
Propiedades
Fórmula molecular |
C26H21NO3 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
[5-benzoyl-3-(2,4,6-trimethylphenyl)-1,2-oxazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C26H21NO3/c1-16-14-17(2)21(18(3)15-16)23-22(24(28)19-10-6-4-7-11-19)26(30-27-23)25(29)20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clave InChI |
MZVGTNZMRQUOKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
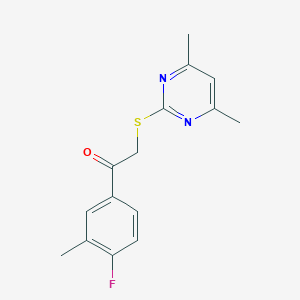
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)
